Fmoc-Pro-Pro-Pro-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

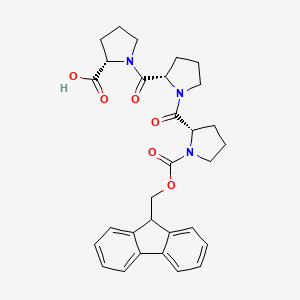

Fmoc-Pro-Pro-Pro-OH: is a synthetic tripeptide composed of three proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in solid-phase peptide synthesis as a building block for the introduction of proline residues into peptides. The Fmoc group serves as a temporary protecting group for the amino group, preventing unwanted side reactions during peptide elongation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-OH typically involves the stepwise coupling of proline residues, each protected by an Fmoc group. The process begins with the activation of the carboxyl group of the first proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The activated proline is then coupled with the amino group of the next Fmoc-protected proline residue. This process is repeated until the desired tripeptide is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise coupling of amino acids, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of peptides on a solid support, followed by cleavage and purification to obtain the final product .

化学反应分析

Types of Reactions:

Coupling Reactions: The tripeptide can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC or DIC in the presence of HOBt or NHS is used for the activation of carboxyl groups.

Major Products:

科学研究应用

Peptide Synthesis

Fmoc-Pro-Pro-Pro-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). It acts as a protecting group for the amino acid proline, allowing for selective coupling during the synthesis process. The Fmoc (fluorenylmethoxycarbonyl) group can be removed under mild acidic conditions, facilitating the formation of peptide bonds without unwanted side reactions.

Key Features:

- Protecting Group : Prevents undesired reactions during peptide assembly.

- Coupling Efficiency : Enhances the efficiency of incorporating proline into peptides.

Drug Development

The compound plays a significant role in synthesizing peptide-based drugs. It is instrumental in designing therapeutics that target specific biological pathways, making it valuable in pharmaceutical research.

Applications:

- Therapeutic Design : Used to create drugs targeting specific receptors or pathways.

- Bioactive Peptides : Facilitates the development of peptides with therapeutic potential.

Bioconjugation

This compound is utilized in bioconjugation processes, enhancing the delivery of drugs or imaging agents to specific cells or tissues. This application is particularly relevant in cancer therapy, where targeted delivery can improve treatment efficacy.

Benefits:

- Targeted Delivery : Increases the specificity of drug delivery systems.

- Improved Efficacy : Enhances the effectiveness of therapeutic agents through precise localization.

Neuroscience Research

In neuroscience, this compound aids in the development of neuropeptides that are crucial for understanding neurological functions and disorders. This contributes to advancements in neuropharmacology and offers insights into potential treatments for various neurological conditions.

Implications:

- Neuropeptide Synthesis : Supports research into neuropeptides involved in brain function.

- Disorder Understanding : Helps elucidate mechanisms underlying neurological disorders.

Custom Peptide Libraries

Researchers utilize this compound to create diverse peptide libraries for high-throughput screening. This facilitates the discovery of novel bioactive compounds and accelerates drug discovery processes.

Advantages:

- Diversity Generation : Enables the synthesis of a wide range of peptides.

- High-Throughput Screening : Streamlines the identification of potential drug candidates.

作用机制

The primary function of Fmoc-Pro-Pro-Pro-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group of the proline residues during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The proline residues in the tripeptide contribute to the structural stability and conformational properties of the resulting peptides .

相似化合物的比较

Fmoc-Pro-OH: A single proline residue protected by an Fmoc group.

Fmoc-Pro-Pro-OH: A dipeptide composed of two proline residues, each protected by an Fmoc group.

Fmoc-Gly-Pro-OH: A dipeptide composed of glycine and proline residues, each protected by an Fmoc group.

Uniqueness: Fmoc-Pro-Pro-Pro-OH is unique due to its tripeptide structure, which provides greater flexibility and potential for forming complex peptide structures compared to its mono- and dipeptide counterparts . The presence of three proline residues enhances the conformational stability and rigidity of the resulting peptides, making it a valuable tool in peptide synthesis .

生物活性

Fmoc-Pro-Pro-Pro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-proline-L-proline-L-proline, is a tri-proline derivative that serves as a significant building block in peptide synthesis. This compound is characterized by its unique structure, comprising three proline residues linked by peptide bonds, with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and a hydroxyl (OH) group at the C-terminus. The molecular formula is C30H33N3O6, with a molecular weight of approximately 533.59 g/mol.

The Fmoc group is crucial for protecting the amino group during peptide synthesis, allowing selective reactions at each step. Once the synthesis is complete, the Fmoc group can be removed under basic conditions, enabling further reactions. The presence of multiple proline residues contributes to the compound's unique conformational properties, which are essential for studying proline-rich sequences in biological systems.

Biological Significance

Proline-rich sequences are known to play critical roles in protein folding, stability, and function. The unique cyclic structure of proline restricts backbone flexibility, often resulting in bends and turns within peptide chains. This property makes this compound particularly valuable for investigating:

- Protein Structure : Understanding how proline-rich regions affect the overall conformation of proteins.

- Peptide Interactions : Studying how peptides interact with biological targets, including receptors and enzymes.

Peptide Synthesis Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Research has shown that its incorporation into peptides can significantly influence the stability and activity of the resulting compounds. For instance:

- Study on Impurity Formation : A study analyzed the role of this compound in minimizing impurities during SPPS, demonstrating its low tendency to form by-products compared to other amino acids .

- Electrochemical Peptide Synthesis : Another investigation highlighted its use in biphasic electrochemical peptide synthesis, where steric hindrance from the proline residues was examined .

Interaction Studies

Research focused on this compound has explored its interactions with various biological targets:

- Polymer-Based Delivery Systems : A study utilized this compound in developing polymer-based DNA delivery systems, emphasizing how oligopeptide orientation affects delivery efficacy .

- Structure–Activity Relationships : Investigations into N-Hydroxyphtalimide derivatives synthesized using this compound revealed insights into amine detection during peptide synthesis .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-proline | Single proline residue | Standard building block for peptides |

| Fmoc-Glycine | Glycine instead of proline | Less sterically hindered structure |

| Fmoc-L-Leucine | Contains leucine | Larger side chain influencing hydrophobicity |

| Fmoc-L-Alanine | Contains alanine | Smaller side chain; less steric hindrance |

| This compound | Three proline residues | Enhanced conformational properties and interactions |

Case Studies

- Peptide Design : A case study demonstrated how incorporating multiple prolines can stabilize specific peptide conformations, enhancing binding affinity to target proteins.

- Therapeutic Applications : Research has also explored potential therapeutic applications of peptides synthesized with this compound in drug delivery systems aimed at improving bioavailability and targeting precision.

属性

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDDNDUWEXGYKC-GSDHBNRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。